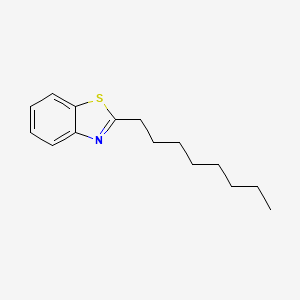

2-Octyl-1,3-benzothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

6634-55-5 |

|---|---|

分子式 |

C15H21NS |

分子量 |

247.4 g/mol |

IUPAC 名称 |

2-octyl-1,3-benzothiazole |

InChI |

InChI=1S/C15H21NS/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3 |

InChI 键 |

XCLWNGDAGJERCT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=NC2=CC=CC=C2S1 |

规范 SMILES |

CCCCCCCCC1=NC2=CC=CC=C2S1 |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Formation

The primary and most direct routes to synthesizing 2-alkyl-1,3-benzothiazoles, including the 2-octyl derivative, involve the condensation of 2-aminothiophenol (B119425) with a suitable carboxylic acid or aldehyde.

A common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various fatty acids. This reaction can be performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the process, providing good to excellent yields. For the synthesis of 2-octyl-1,3-benzothiazole, nonanoic acid would be the corresponding fatty acid. The reaction proceeds smoothly, and the length of the alkyl chain, such as the octyl group, generally does not negatively impact the yield. ajol.infomdpi.com Another well-established route is the reaction of 2-aminothiophenol with aldehydes. mdpi.commdpi.com In the case of this compound, this would involve the condensation with nonanal. These reactions are often catalyzed by acids or can be promoted by various reagents and conditions, including the use of molecular sieves or green catalysts. mdpi.comresearchgate.net

Recent advancements in synthetic methodologies have focused on developing more environmentally friendly and efficient processes. For instance, the use of a H₂O₂/HCl catalyst system in ethanol (B145695) at room temperature has been reported for the synthesis of a range of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.com Furthermore, visible light-mediated synthesis has emerged as a sustainable method, where an in-situ generated disulfide from 2-aminothiophenol can act as a photosensitizer, enabling the use of molecular oxygen as the oxidant. organic-chemistry.orgchemrxiv.org

The general mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde involves the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization through the attack of the thiol group onto the imine carbon. The final step is an oxidation of the resulting 2,3-dihydro-1,3-benzothiazole to the aromatic benzothiazole (B30560). mdpi.com When a carboxylic acid is used, it is often activated, for instance, by conversion to an acid chloride, which then reacts with 2-aminothiophenol to form an amide intermediate that subsequently cyclizes. ajol.info

Table 1: Synthetic Routes to this compound

| Reactant 1 | Reactant 2 | Key Conditions/Catalysts | Product |

|---|---|---|---|

| 2-Aminothiophenol | Nonanoic Acid | Microwave irradiation, P₄S₁₀, or solvent-free | This compound |

| 2-Aminothiophenol | Nonanal | Acid catalysis, molecular sieves, H₂O₂/HCl, or visible light | This compound |

Chemical Transformations and Modifications

The benzothiazole (B30560) ring in 2-octyl-1,3-benzothiazole is an electron-rich aromatic system, making it susceptible to various chemical transformations, although it is generally considered a stable heterocyclic system.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the fused thiazole (B1198619) ring. However, the benzothiazole ring is generally less reactive towards electrophiles than benzene itself. Reactions such as nitration, halogenation, and sulfonation can occur, typically under specific and sometimes harsh conditions. The electron-rich nature of the benzothiazole ring can facilitate reactions with electrophiles. smolecule.com

Nucleophilic Substitution: The C2 position of the benzothiazole ring, where the octyl group is attached, is the most active site of the molecule. researchgate.net While the octyl group itself is not a typical leaving group, functionalization at the C2 position can be achieved through various methods. For instance, 2-halobenzothiazoles can undergo nucleophilic substitution with various nucleophiles. Direct C-H functionalization at the C2 position of benzothiazoles has also been reported, for example, through the formation of thiazol-2-yl-triphenylphosphonium salts, which can then react with a range of nucleophiles. acs.org

Reduction of the Benzothiazole Ring: The benzothiazole ring can be reduced under specific conditions using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This transformation would lead to the corresponding dihydrobenzothiazole or other reduced species, significantly altering the electronic properties of the molecule.

Direct chemical modification of the octyl chain in this compound is less commonly reported in the literature compared to transformations of the benzothiazole ring. The octyl group is a saturated alkyl chain, which is generally unreactive under many conditions. However, standard alkane functionalization reactions could theoretically be applied.

Chain Elongation and Shortening: Specific methods for the elongation or shortening of the octyl chain once attached to the benzothiazole ring are not well-documented. Such transformations would likely require multi-step synthetic sequences. For instance, to achieve chain shortening, one might envision a terminal oxidation of the octyl chain to a carboxylic acid, followed by a degradation reaction. Chain elongation could potentially be achieved by introducing a functional group at the terminus of the octyl chain (e.g., a halide) and then performing a coupling reaction with a suitable carbon nucleophile. However, achieving such selective terminal functionalization of a long alkyl chain can be challenging.

In the broader context of organic synthesis, introducing a long alkyl chain, such as an octyl group, is often done to enhance hydrophobic interactions or solubility in nonpolar solvents. smolecule.comnih.gov The modification of these chains is often geared towards introducing specific functionalities for biological or material applications. nih.gov For example, in the development of novel compounds, alkyl chains of varying lengths are often synthesized and tested to optimize properties. nih.gov

Table 2: Summary of Potential Chemical Transformations | Reaction Type | Reagents/Conditions | Potential Product | | :--- | :--- | :--- | | Benzothiazole Ring Transformations | | Electrophilic Substitution | Nitrating agents, Halogens, Sulfonating agents | Substituted this compound | | Nucleophilic Substitution (at C2) | Nucleophiles (on a functionalized precursor) | C2-functionalized benzothiazole | | Reduction | NaBH₄, LiAlH₄ | 2-Octyl-2,3-dihydro-1,3-benzothiazole | | Octyl Moiety Modifications (Theoretical) | | Terminal Oxidation | Strong oxidizing agents | Carboxylic acid terminated chain | | Terminal Halogenation | Radical halogenation | Halogenated octyl chain |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Octyl-1,3-benzothiazole in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic nature of the benzothiazole (B30560) core and the conformation of the octyl side chain.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), typically over two to three bonds. For this compound, COSY spectra would reveal correlations between the adjacent methylene (B1212753) (CH₂) groups of the octyl chain, allowing for a sequential walk along the aliphatic backbone. Correlations between the aromatic protons on the benzothiazole ring would also be visible, helping to assign their specific positions. epfl.chyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). epfl.chprinceton.edu It is instrumental in assigning the carbon signals of the octyl chain and the protonated carbons of the aromatic ring by linking them to their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. epfl.chprinceton.edu This is particularly valuable for identifying quaternary carbons, which are not visible in HSQC spectra. For this molecule, key HMBC correlations would be expected from the protons on the first methylene group of the octyl chain (C1') to the C2 carbon of the benzothiazole ring, confirming the attachment point of the side chain. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their through-bond connectivity. researchgate.net In this compound, NOESY could reveal spatial proximities between the protons of the first few methylene groups of the octyl chain and the aromatic protons at the C7 position of the benzothiazole ring, providing data on the preferred conformation of the side chain relative to the ring system.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H1'↔H2', H2'↔H3', etc., along the octyl chain; H4↔H5, H5↔H6, H6↔H7 on the aromatic ring. | Through-bond proton connectivity. |

| HSQC | ¹H - ¹³C (1 bond) | H1'↔C1', H2'↔C2', etc.; H4↔C4, H5↔C5, etc. | Direct C-H attachments. |

| HMBC | ¹H - ¹³C (2-3 bonds) | H1'↔C2, H1'↔C2'; H7↔C1', H7↔C5, H7↔C7a. | Connectivity across quaternary carbons and functional groups. |

| NOESY | ¹H - ¹H (through space) | H1'↔H7 | Conformational arrangement and spatial proximity. |

Computational chemistry provides powerful tools to predict NMR parameters and validate experimental findings. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. imist.mabeilstein-journals.org This method, typically employed with Density Functional Theory (DFT) functionals (e.g., B3LYP), can compute the ¹H and ¹³C chemical shifts for a given molecular geometry. researchgate.net

The process involves first optimizing the geometry of this compound and then performing the GIAO calculation on the optimized structure. The resulting absolute shielding values are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). imist.ma Comparing these theoretical shifts with the experimental data aids in the definitive assignment of complex spectra and can help to distinguish between possible isomers or conformers. beilstein-journals.orgresearchgate.net

Table 2: Representative Theoretical vs. Experimental ¹³C Chemical Shift Analysis

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 | 174.5 | 173.8 | +0.7 |

| C3a | 134.8 | 135.2 | -0.4 |

| C7a | 152.5 | 153.0 | -0.5 |

Note: Data in this table is illustrative, based on typical values for benzothiazole derivatives, as specific published GIAO calculations for this exact compound are not available.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification in Complex Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are complementary and essential for structural confirmation. dtu.dk

For this compound, the spectra would be characterized by several key regions:

Aliphatic C-H Stretching: Strong bands in the FT-IR spectrum between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the octyl chain.

Aromatic C-H Stretching: Weaker bands appearing above 3000 cm⁻¹.

C=N Stretching: A characteristic band for the thiazole (B1198619) ring, typically observed in the range of 1600-1640 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic bending vibrations (scissoring, rocking) appear around 1470 cm⁻¹ and 720 cm⁻¹, while out-of-plane aromatic C-H bending provides information about the substitution pattern on the benzene (B151609) ring (typically 700-900 cm⁻¹). researchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds, and would likely show strong signals for the C-S bond and the aromatic ring breathing modes. dtu.dkresearchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Weak / Medium |

| Aliphatic C-H Stretch | Octyl Chain | 2850 - 2960 | Strong / Strong |

| C=N Stretch | Thiazole Ring | 1600 - 1640 | Medium / Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong / Medium-Strong |

| C-H Bend (Out-of-Plane) | Benzene Ring | 700 - 900 | Strong / Weak |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) provides information on the molecular weight and elemental formula of a compound, and its fragmentation pattern offers clues to its structure. For this compound (C₁₅H₂₁NS), the exact mass is 247.1395 g/mol . nih.gov

Under electron ionization (EI), the molecule would undergo characteristic fragmentation:

Molecular Ion (M⁺˙): A prominent peak at m/z = 247, confirming the molecular weight.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the benzothiazole ring is a likely pathway. Loss of a heptyl radical (•C₇H₁₅) would result in a stable, resonance-delocalized fragment at m/z = 148.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the octyl chain to the thiazole nitrogen or sulfur, followed by cleavage, could occur.

Ring Fragmentation: The benzothiazole ring itself can fragment, for instance, by losing HCN or a sulfur-containing radical, leading to smaller fragment ions characteristic of the benzothiazole core structure. core.ac.uk

Analysis of the isotopic pattern, particularly the M+2 peak arising from the natural abundance of ³⁴S, further confirms the presence of a single sulfur atom in the molecule. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247 | [C₁₅H₂₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [C₈H₆NS]⁺ | Alpha-cleavage (Loss of •C₇H₁₅) |

| 135 | [C₇H₅NS]⁺˙ | Benzothiazole radical cation |

Note: The fragmentation pathways are predicted based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

While the techniques above describe the molecule in solution or the gas phase, X-ray crystallography provides the unambiguous structure in the solid state. This technique requires a suitable single crystal of the compound. If obtained, diffraction data would yield precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles with very high precision.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. iucr.org This packing is governed by various non-covalent intermolecular interactions. mdpi.com For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily dictated by:

π–π Stacking: The planar, electron-rich benzothiazole rings of adjacent molecules could stack on top of one another, contributing significantly to the lattice energy. iucr.org

Van der Waals Forces: The long, flexible octyl chains would interact with each other and with neighboring molecules through weaker, but collectively significant, van der Waals forces. These interactions would likely lead to an interdigitated arrangement of the aliphatic chains.

C-H···π Interactions: Weak hydrogen bonds between C-H groups (either from the aromatic ring or the octyl chain) and the π-system of an adjacent benzothiazole ring are also possible, further stabilizing the crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of benzothiazole derivatives are of significant interest for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netresearchgate.net The photophysical behavior of these compounds is governed by electronic transitions within the molecule, primarily of the π → π* and n → π* types. libretexts.org

The core of this compound is the benzothiazole moiety, which constitutes the chromophore responsible for its UV-Vis absorption. The benzothiazole system is an aromatic heterocycle containing both π-electrons in the fused ring system and non-bonding (n) electrons on the nitrogen and sulfur atoms.

The principal electronic transitions expected for this compound involve the promotion of an electron from a lower-energy bonding (π) or non-bonding (n) molecular orbital to a higher-energy anti-bonding (π*) orbital. libretexts.org

π → π Transitions:* These transitions typically have high molar absorptivity and occur at shorter wavelengths (higher energy). They arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated benzothiazole ring system.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (associated with the lone pairs on the nitrogen and sulfur heteroatoms) to a π* anti-bonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. libretexts.org

The presence of the C8 alkyl chain (octyl group) at the 2-position of the benzothiazole ring primarily acts as a solubilizing group and is not expected to significantly alter the fundamental electronic transitions of the benzothiazole chromophore, as it is not a strong electron-donating or electron-withdrawing group. However, the solvent environment can influence the position and intensity of absorption and emission bands. Studies on related benzothiazole compounds show that changes in solvent polarity can lead to shifts in the spectral bands, indicative of changes in the dipole moment of the molecule upon electronic excitation. diva-portal.org

Computational Chemistry and Theoretical Modeling of 2 Octyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational efficiency. scirp.org Studies on benzothiazole (B30560) and its derivatives frequently employ DFT, often using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311G, to optimize molecular geometries and analyze electronic properties. scirp.orgnih.govresearchgate.net This approach provides a robust framework for understanding the fundamental aspects of the molecule's behavior. scirp.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For 2-Octyl-1,3-benzothiazole, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly involving the sulfur and nitrogen atoms. The LUMO would also be distributed across the conjugated system. The long octyl chain, being a saturated alkyl group, has a negligible impact on the HOMO and LUMO energy levels, which are dominated by the benzothiazole core. researchgate.net Quantum chemical calculations provide a reliable method for determining the HOMO-LUMO energy gap and thus assessing the molecule's reactivity. scirp.org

Below is a table illustrating typical FMO data for the parent benzothiazole compound and a related derivative, calculated using DFT. This demonstrates the type of data generated in such an analysis.

Table 1: Illustrative Frontier Molecular Orbital Data for Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole | -6.58 | -1.35 | 5.23 |

| 2-Methylbenzothiazole | -6.34 | -1.21 | 5.13 |

Note: The values are representative and may vary based on the specific DFT functional and basis set used. Data for this compound would require specific computation.

Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to predict molecular reactivity by illustrating the charge distribution on the molecule's surface. researchgate.netrasayanjournal.co.in The MESP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). rasayanjournal.co.inmdpi.com

In this compound, the most negative potential is expected to be concentrated around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to their high electronegativity and the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential, making them susceptible to nucleophilic attack. scirp.org This analysis allows for the prediction of how the molecule will interact with other reagents. nih.gov

Local reactivity descriptors, such as Mulliken atomic charges, provide quantitative data on the charge distribution. Atoms with more negative charges are identified as potential nucleophilic sites. researchgate.net These descriptors complement the visual information from the MESP map.

Table 2: Calculated Local Reactivity Descriptors for a Representative Benzothiazole Structure

| Atom in Benzothiazole Ring | Mulliken Charge (a.u.) | Fukui Function (f-) for Electrophilic Attack |

| N | -0.25 | 0.21 |

| S | -0.10 | 0.15 |

| C (adjacent to N and S) | +0.35 | 0.05 |

Note: These values are illustrative for a general benzothiazole structure to show the type of data generated. The Fukui function (f-) indicates the propensity of a site to be attacked by an electrophile.

DFT calculations are instrumental in exploring the energetics and thermodynamics of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped. chemrxiv.org Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined at a specified temperature and pressure (e.g., 298.15 K and 1 atm). scirp.orgscirp.org

A negative ΔG indicates a spontaneous reaction. For many reactions involving benzothiazole derivatives, calculations have shown them to be spontaneous and exothermic (negative ΔH). scirp.orgscirp.org This type of analysis is crucial for predicting the feasibility and favorability of synthetic routes to this compound or its subsequent reactions. arxiv.org

Table 3: Illustrative Thermodynamic Data for a Benzothiazole Formation Reaction

| Thermodynamic Parameter | Calculated Value | Implication |

| Enthalpy of Reaction (ΔH) | -150 kJ/mol | Exothermic (releases heat) |

| Gibbs Free Energy (ΔG) | -175 kJ/mol | Spontaneous |

| Entropy of Reaction (ΔS) | +84 J/(mol·K) | Increase in disorder |

Note: The data are representative for a typical cyclization reaction to form a benzothiazole ring system.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. biointerfaceresearch.com For this compound, a key feature is its long, flexible octyl chain. MD simulations can explore the vast number of possible conformations this chain can adopt, a concept known as the conformational landscape. mdpi.com

These simulations place the molecule in a simulated environment, such as a box of water molecules, to study solvation effects. ru.nl This provides insight into how the molecule behaves in solution, its solubility, and how the solvent influences its preferred conformation. The Automated Topology Builder (ATB) and similar tools can help generate the necessary force field parameters for simulating such molecules. uq.edu.au

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles and Descriptor Calculations

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their biological activities or physical properties. mdpi.com The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. acs.org

For this compound, a wide range of descriptors can be calculated using computational methods:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices that describe atomic connectivity. acs.org

3D Descriptors: Parameters derived from the 3D structure, such as molecular surface area and volume.

Quantum Chemical Descriptors: Values obtained from DFT calculations, including HOMO/LUMO energies, dipole moment, and atomic charges. semanticscholar.org

These descriptors for this compound and a series of related compounds can be used to build a model that predicts a specific endpoint, such as antimicrobial activity or corrosion inhibition efficiency. A crucial aspect of QSAR modeling is defining the model's applicability domain, which specifies the chemical space where the model can make reliable predictions. acs.orgunimib.it

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful asset for elucidating detailed reaction mechanisms. ru.nl By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products. This path includes any intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. asianpubs.org

The structure of the transition state cannot be determined experimentally but can be located and characterized computationally. asianpubs.org For reactions involving this compound, such as its synthesis via cyclization or its participation in a substitution reaction, DFT calculations can model the bond-breaking and bond-forming processes. mdpi.com Identifying the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur, providing a deep, mechanistic understanding of the molecule's chemical transformations. chemrxiv.org In some complex reactions, a single transition state can even lead to multiple different products. wayne.edu

Mechanistic Investigations of Biological Interactions Strictly Molecular and in Vitro Focus

Molecular Target Identification and Binding Mechanism Studies (In Vitro)

Enzyme Kinetics and Inhibition Mechanisms

Research has demonstrated that benzothiazole (B30560) derivatives can function as inhibitors of various enzymes. The nature of the substituent at the 2-position of the benzothiazole ring, such as an alkyl chain, can significantly influence the inhibitory potency and selectivity.

One area of investigation has been the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A study on benzothiazole derivatives bearing alkyl phenyl ether fragments revealed their potential as tyrosinase inhibitors. Several of these compounds exhibited significant inhibitory activity, with IC₅₀ values in the micromolar range, comparable to the standard inhibitor kojic acid. bohrium.com Molecular docking studies suggested that these compounds bind to the tyrosinase protein, and the electronic properties of the benzothiazole ring system are crucial for this interaction. bohrium.com

The general mechanisms of enzyme inhibition can be competitive, non-competitive, uncompetitive, or mixed. gaacademy.org Competitive inhibitors bind to the active site of the enzyme, competing with the substrate, and their effect can be overcome by increasing substrate concentration. nih.gov Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding. gaacademy.org The specific kinetic mechanism of inhibition by 2-alkyl-benzothiazoles would require detailed enzymatic assays for each target enzyme.

Table 1: Tyrosinase Inhibitory Activity of Selected 2-Substituted Benzothiazole Derivatives

| Compound | IC₅₀ (µM) bohrium.com |

|---|---|

| Derivative with C₄H₉O-Ph at C2 | 11.1 ± 0.5 |

| Derivative with C₅H₁₁O-Ph at C2 | 24.7 ± 0.9 |

| Derivative with C₆H₁₃O-Ph at C2 | 22.6 ± 0.8 |

| Kojic Acid (Standard) | 17.8 ± 0.6 |

Receptor Binding Assays and Ligand-Receptor Interaction Models

The benzothiazole scaffold has also been identified as a pharmacophore for targeting various receptors, particularly G-protein coupled receptors (GPCRs). Studies on arylpiperazinylalkyl 2-benzothiazolones have shown high affinity for serotonin (B10506) receptors, specifically the 5-HT₇ and 5-HT₁ₐ subtypes. nih.gov

In these studies, the length of the alkyl chain linking the benzothiazole core to the arylpiperazine moiety was found to be a critical determinant of binding affinity. nih.gov Derivatives with longer alkyl chains (six or seven carbons) displayed subnanomolar to low nanomolar Kᵢ values for the 5-HT₁ₐ and 5-HT₇ receptors, respectively. nih.gov Molecular modeling and docking studies indicated that these ligands bind within the transmembrane domains of the receptors, with specific interactions with key amino acid residues. nih.gov While these derivatives are more complex than 2-octyl-1,3-benzothiazole, they highlight the potential for the 2-alkyl-benzothiazole core to participate in receptor binding.

Table 2: Binding Affinities (Kᵢ, nM) of Selected Arylpiperazinylalkyl 2-Benzothiazolone Derivatives for Serotonin Receptors

| Compound (Alkyl Chain Length) | 5-HT₇ Receptor Kᵢ (nM) nih.gov | 5-HT₁ₐ Receptor Kᵢ (nM) nih.gov |

|---|---|---|

| n = 4 | 14 | 5.3 |

| n = 5 | 7.9 | 1.3 |

| n = 6 | 4.3 | 0.87 |

| n = 7 | 2.6 | 0.53 |

Cellular Pathway Modulation at the Molecular Level (In Vitro)

Biochemical Pathway Perturbation Analysis (e.g., Metabolic, Signaling)

Benzothiazole derivatives have been shown to modulate various cellular signaling pathways in vitro. For instance, a series of benzothiazole-pyrrole conjugates were found to down-regulate the oncogenic Ras/MEK/ERK signaling pathway in MCF-7 breast cancer cells. nih.gov This pathway is crucial for cell proliferation, and its inhibition can lead to apoptosis. nih.gov

In the context of antimicrobial activity, a novel benzothiazole derivative was identified as an inhibitor of the Gac/Rsm two-component system in Pseudomonas aeruginosa. nih.gov This signaling system regulates the expression of virulence factors and biofilm formation. The study demonstrated that the benzothiazole derivative could inhibit the autophosphorylation of the sensor kinase GacS, thereby disrupting the downstream signaling cascade. nih.gov This highlights the potential for 2-alkyl-benzothiazoles to interfere with bacterial signaling pathways.

Membrane Interaction and Permeation Studies

More relevantly, a benzothiazole indolene scaffold has been shown to target the bacterial cell wall assembly by binding to Lipid II, a key precursor molecule in peptidoglycan synthesis. nih.gov This indicates an interaction with components of the bacterial cell envelope, which includes the cell membrane. The lipophilic character of the octyl group in this compound would likely facilitate its partitioning into and potential perturbation of lipid bilayers, a crucial first step for many biologically active compounds to reach their intracellular targets.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The benzothiazole ring system is known to interact with various biological macromolecules, including nucleic acids and proteins.

Studies on 6-amidino-2-arylbenzothiazoles have demonstrated their ability to bind to calf thymus DNA (ctDNA). tandfonline.com Spectroscopic and viscometric analyses suggest that these compounds can interact with DNA through both minor groove binding and intercalation. tandfonline.com The planar benzothiazole ring is well-suited for intercalating between the base pairs of the DNA double helix, while the amidino substituents can interact with the minor groove. tandfonline.com

Benzothiazole derivatives have also been shown to interact with proteins. For example, benzothiazole-isothiourea derivatives have been studied for their interaction with the amyloid-beta (Aβ₁₋₄₂) peptide, which is implicated in Alzheimer's disease. nih.gov Molecular docking studies suggest that the benzothiazole moiety can establish key interactions with amino acid residues involved in Aβ aggregation. nih.gov The interaction of various small molecules with proteins like human serum albumin (HSA) is also a common area of study to understand their pharmacokinetic properties, and it is plausible that this compound, with its hydrophobic character, could bind to the hydrophobic pockets of such proteins.

Spectroscopic Probing of Binding Events and Conformational Changes

Spectroscopic methods are powerful tools for detecting the binding of small molecules to biomacromolecules and any subsequent conformational changes. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and fluorescence spectroscopy can provide detailed information on these interactions.

For the broader class of benzothiazoles, spectroscopic techniques are fundamental for structural characterization, which is a prerequisite for any binding study. uky.eduekb.eg For instance, ¹H NMR, ¹³C NMR, and FT-IR analyses are routinely used to confirm the identity and structure of newly synthesized benzothiazole derivatives. uky.eduekb.egnih.gov

Although direct binding studies on this compound are not specified, research on related molecules demonstrates the principles. A study on a sulfonic acid-substituted 2-(2′-hydroxyphenyl)benzothiazole derivative showed that the sorption of various amines induced significant fluorescent chromism. acs.org This change in fluorescence from weak blue to strong green emission upon binding indicates a distinct conformational change and an alteration in the electronic environment of the molecule, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). acs.org Such spectroscopic shifts are direct evidence of a binding event and can be used to quantify the interaction. The study observed that binding to different amines could be detected through these fluorescent changes, highlighting the sensitivity of spectroscopy in probing molecular interactions. acs.org

The table below summarizes spectroscopic methods used for the characterization of various benzothiazole compounds, which forms the basis for subsequent binding studies.

| Spectroscopic Technique | Application | Compound Class | Reference |

| ¹H and ¹³C NMR | Structural elucidation and characterization. | Benzothiazole derivatives | uky.eduekb.eg |

| FT-IR Spectroscopy | Identification of functional groups and confirmation of synthesis. | Benzothiazole derivatives | ekb.egnih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of exact mass and molecular formula. | Benzothiazole-appended complexes, Phthalimide-triazole hybrids | uky.edunih.gov |

| Fluorescence Spectroscopy | Probing binding events and conformational changes via chromism. | Substituted 2-(2′-hydroxyphenyl)benzothiazole | acs.org |

Computational Docking and Molecular Dynamics of Compound-Biomacromolecule Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into how a ligand like a benzothiazole derivative might interact with a biological target at an atomic level. researchgate.net These in silico approaches can predict the binding pose, affinity, and stability of a ligand-biomacromolecule complex, guiding further experimental work. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For the benzothiazole scaffold, docking studies have been widely used to explore potential interactions with various protein targets. nih.gov For example, docking studies on benzothiazole derivatives targeting E. coli dihydroorotase revealed key binding modes. mdpi.com These studies identified that hydrophobic interactions were significant, a feature that would be highly relevant for this compound due to its long alkyl chain. mdpi.com The loss of essential hydrogen bonds compared to a known inhibitor was also noted, which could affect binding affinity. mdpi.com Similarly, docking of other benzothiazole analogs into targets like p56lck kinase and various microbial enzymes has helped to rationalize their biological activity by identifying key amino acid residues involved in binding. biointerfaceresearch.comniscpr.res.in

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical motions of atoms and molecules in the complex over time, providing a view of the stability of the predicted binding pose. researchgate.netbiointerfaceresearch.com For complexes involving benzothiazole derivatives, MD simulations have been used to confirm the stability of docking poses. nih.govbiointerfaceresearch.com For instance, a study on benzothiazole-thiazole hybrids targeting the p56lck kinase domain used MD simulations to find the most stable conformation of the ligand-protein complexes. biointerfaceresearch.com Trajectory analysis from MD runs on other heterocyclic systems has been used to illustrate conformational changes and deviations in protein structure upon ligand binding, confirming that the ligand remains stably bound in the active site. nih.gov

The following table summarizes findings from docking studies on various benzothiazole derivatives, illustrating the types of interactions that are typically analyzed.

| Target Protein/Enzyme | Benzothiazole Derivative Class | Key Interactions Observed | Computational Method | Reference |

| E. coli Dihydroorotase | General Benzothiazoles | Increased hydrophobic interactions, reduced hydrogen bonding. | Molecular Docking | mdpi.com |

| p56lck Kinase | Benzothiazole-thiazole hybrids | Binding to hinge region, allosteric site, and activation loop. | Molecular Docking & MD Simulation | biointerfaceresearch.com |

| Cytochrome P450 14-alpha-demethylase | 2-(2-Ethylaminothiazol-5-oyl)benzothiazole | Identification of interacting residues within the active site. | Molecular Docking | niscpr.res.in |

| SARS-CoV-2 Mpro and PLpro | Phthalimide-1,2,3-triazole hybrids | Prediction of binding energy and inhibition constants. | Molecular Docking & MD Simulation | nih.gov |

These computational approaches are essential for building a mechanistic understanding of how compounds like this compound might engage with biological targets, guiding the design of more potent and selective molecules. nih.gov

Advanced Materials Science and Supramolecular Applications Mechanistic and Design Focus

Role as Ligands in Coordination Chemistry

The benzothiazole (B30560) moiety is a well-established ligand in coordination chemistry, capable of binding to metal centers through its nitrogen and, in some derivatives, sulfur atoms. The introduction of an alkyl chain at the 2-position can influence the solubility, stability, and steric environment of the resulting metal complexes.

While research specifically on 2-Octyl-1,3-benzothiazole as a ligand is limited, studies on closely related structures provide significant insight. For instance, diorganotin(IV) complexes have been synthesized using ligands derived from 2-aminobenzothiazole. In a relevant synthesis, a di-n-octyltin(IV) complex, [n-Oct2Sn(L)], was prepared by reacting di-n-octyltin oxide (n-Oct2SnO) with a pro-ligand, N2,N6-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide (H2L), in refluxing toluene.

The characterization of such complexes is comprehensive, employing a range of spectroscopic techniques to elucidate their structure and bonding. These methods typically include:

FT-IR Spectroscopy: To identify the coordination modes of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O) upon complexation with the metal ion.

NMR Spectroscopy (¹H, ¹³C, and Metal-Specific): ¹H and ¹³C NMR are used to confirm the structure of the organic ligand framework within the complex. For organotin compounds, ¹¹⁹Sn NMR spectroscopy is crucial for providing information about the coordination number and geometry of the tin center.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the newly synthesized complexes.

The table below summarizes the characterization techniques used for a series of diorganotin(IV) complexes containing a benzothiazole-derived ligand.

| Technique | Purpose of Characterization |

| FT-IR | To confirm the coordination of the ligand to the metal center. |

| ¹H, ¹³C, ¹¹⁹Sn NMR | To determine the solution-state structure and coordination environment of the tin atom. |

| HRMS | To verify the mass and elemental formula of the complex. |

| SC-XRD | To determine the precise solid-state geometric structure. |

This interactive table is based on characterization methods for diorganotin complexes with benzothiazole-derived ligands.

The electronic and geometric structure of metal complexes containing benzothiazole-based ligands dictates their physical and chemical properties. X-ray diffraction studies on related diorganotin(IV) complexes reveal that the central Sn(IV) ion is typically found in a distorted trigonal bipyramidal geometry. In these structures, the tridentate ligand coordinates to the equatorial plane, while the two organic (e.g., methyl, butyl, or benzyl) groups occupy the axial positions. It is inferred that the di-n-octyltin complex would adopt a similar geometry.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The anisotropic structure of 2-alkyl-benzothiazole derivatives, which combines a rigid aromatic core with a flexible alkyl chain, makes them promising candidates for self-assembly. researchgate.net

The assembly of benzothiazole-containing molecules is governed by a variety of non-covalent interactions. nih.gov

π-π Stacking: The electron-rich aromatic benzothiazole ring system can interact favorably with adjacent rings, leading to stacked arrangements that are crucial for the formation of larger aggregates.

Hydrogen Bonding: In derivatives containing suitable functional groups (e.g., amino or hydroxyl groups), hydrogen bonding plays a dominant role in directing the assembly and ensuring structural specificity.

Van der Waals Forces: The long octyl chain in this compound is expected to contribute significantly to self-assembly through hydrophobic interactions and van der Waals forces, particularly in polar solvents or the solid state.

Other Interactions: Weaker interactions, such as C–H···π and S···O or S···N interactions, can also provide additional stability and control over the final supramolecular architecture. dntb.gov.ua

These combined interactions allow for molecular recognition, where molecules selectively bind to one another to form a specific, predefined assembly.

The process of self-assembly driven by non-covalent interactions can lead to the spontaneous formation of ordered nanostructures. While specific studies detailing nanostructure formation from this compound are not widely available, research on related 2-alkyl-benzothiazole compounds has noted their intrinsic ability to self-assemble. researchgate.net Furthermore, nanoparticles have been successfully formed from chitosan (B1678972) polymers functionalized with benzothiazole derivatives through an ionic gelation process, demonstrating the utility of the benzothiazole moiety in creating structured nanomaterials. nih.govnih.gov The final morphology of these assemblies (e.g., fibers, ribbons, vesicles) is dictated by a delicate balance of the various non-covalent forces involved.

Development of Chemosensors and Optical Probes (Focus on Sensing Mechanism)

The benzothiazole scaffold is a key component in the design of fluorescent chemosensors and optical probes due to its favorable photophysical properties, including high quantum yields and large Stokes shifts. nih.gov These sensors are designed to detect specific analytes, such as metal ions or biologically relevant molecules, by producing a measurable change in their optical properties (color or fluorescence). nih.govacs.orgnih.gov The sensing mechanism is intrinsically linked to the electronic structure of the benzothiazole core.

Several key mechanisms are employed in benzothiazole-based sensors:

Intramolecular Charge Transfer (ICT): In donor-acceptor type molecules, light absorption can promote the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part (the benzothiazole ring can act as an acceptor). The binding of an analyte can enhance or inhibit this ICT process, leading to a detectable shift in the absorption or emission spectrum. nih.gov

Photoinduced Electron Transfer (PET): In this "turn-on" mechanism, the fluorophore (benzothiazole) is initially non-fluorescent (quenched) due to electron transfer from a receptor unit. nih.gov Upon binding an analyte, the receptor's ability to donate an electron is suppressed, which blocks the PET process and "turns on" the fluorescence. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules contain both a proton donor (e.g., a hydroxyl group) and an acceptor within the same structure. nih.gov Upon excitation, a proton is transferred, leading to a tautomeric form with a distinct, large Stokes-shifted emission. nih.govmdpi.com Interaction with an analyte can disrupt the hydrogen bonding necessary for ESIPT, causing a significant change in the fluorescence signal. mdpi.com

The table below outlines these common sensing mechanisms.

| Mechanism | Description | Typical Outcome |

| Intramolecular Charge Transfer (ICT) | Analyte binding modulates the donor-acceptor electronic communication. | Shift in absorption/emission wavelength (ratiometric or colorimetric change). nih.gov |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from a receptor to the excited fluorophore. | Fluorescence "turn-on" (increase in intensity). nih.gov |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte interaction disrupts the proton transfer pathway. | Disappearance of the tautomer emission and appearance of the normal emission (ratiometric change). nih.govmdpi.com |

This interactive table summarizes common fluorescence sensing mechanisms in benzothiazole-based probes.

While specific chemosensors based on this compound have not been extensively documented, the inherent electronic and photophysical properties of its core structure make it a viable platform for the future design of novel optical probes.

Fluorometric and Colorimetric Response Mechanisms

Derivatives of this compound are integral to the design of chemical sensors that signal the presence of an analyte through changes in their fluorescence (fluorometric) or color (colorimetric) properties. These responses are governed by several key photophysical mechanisms.

Excited-State Intramolecular Proton Transfer (ESIPT): This is a prominent mechanism in benzothiazole derivatives that have a hydroxyl group positioned ortho to the ring linkage, such as in N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), a structural analog of this compound. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group (enol form) to the nitrogen atom of the benzothiazole ring, creating an excited keto-like tautomer. rsc.org This process involves a four-level photophysical cycle (enol ground state → enol excited state → keto excited state → keto ground state). The relaxation of the keto tautomer to its ground state results in a large Stokes shift, meaning the fluorescence emission occurs at a significantly longer wavelength than the absorption. rsc.orgbohrium.com This large separation between excitation and emission is highly advantageous for sensing applications as it minimizes self-absorption and background interference. mdpi.com The ESIPT process is sensitive to the molecular environment; for instance, keto tautomer emission is typically favored in aprotic environments and the solid state. rsc.org

Photoinduced Electron Transfer (PET): In this mechanism, the sensor molecule is designed with a fluorophore (the benzothiazole core) and a receptor unit connected by a short spacer. In the absence of an analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence (a "turn-off" state). mdpi.com Upon binding with a target analyte, the receptor's ability to donate an electron is suppressed, which restores the fluorescence of the benzothiazole unit, leading to a "turn-on" response.

Intramolecular Charge Transfer (ICT): Many benzothiazole-based sensors are designed as donor-π-acceptor (D-π-A) systems. The benzothiazole unit acts as the acceptor, while an electron-donating group (like an amine) is attached elsewhere on the molecule. Upon excitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation. The energy of this ICT state, and thus the color of the emission, is highly sensitive to the local environment, including solvent polarity and the presence of analytes that may interact with the donor or acceptor end. Binding of an analyte can modulate the efficiency of the ICT process, leading to shifts in absorption or emission spectra.

Principles of Selectivity and Sensitivity in Analyte Detection

The efficacy of a sensor based on this compound derivatives depends on its ability to detect specific analytes (selectivity) at very low concentrations (sensitivity).

Selectivity is achieved by incorporating specific recognition sites into the molecular structure that have a high affinity for the target analyte. This is often accomplished through:

Hydrogen Bonding: For anion sensing (e.g., fluoride (B91410) or acetate), receptor groups containing acidic protons, such as –OH or –NH moieties, are incorporated. These protons can form hydrogen bonds with the anion, triggering a colorimetric or fluorometric response. rsc.org The selectivity for one anion over another can be controlled by the acidity of the protons and the shape complementarity between the receptor and the anion. rsc.org

Sensitivity is a measure of how low a concentration of an analyte can be reliably detected. In benzothiazole-based sensors, high sensitivity is achieved through:

High Quantum Yield: Designing fluorophores with intrinsically bright emission allows for a strong signal even when only a small fraction of the sensor molecules have bound to the analyte.

Efficient Signaling Mechanism: Mechanisms like ESIPT and "turn-on" PET are particularly effective because they generate a signal against a very low background, enabling high signal-to-noise ratios.

Strong Binding Affinity: A high association constant between the sensor and the analyte ensures that a significant portion of the sensor molecules are complexed even at low analyte concentrations. This leads to low limits of detection (LOD).

Research has demonstrated the high sensitivity of benzothiazole-based sensors. For instance, a sensor for fluoride ions achieved a colorimetric LOD as low as 3.35 x 10⁻⁸ M, while another designed for acetate (B1210297) ions had a fluorometric LOD of 2.907 x 10⁻⁸ M. rsc.org A sensor for metal ions reported detection limits of 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. nih.gov

| Compound Type | Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Benzothiazole-Schiff Base (L2) | Fluoride (F⁻) | Colorimetric | 3.35 x 10⁻⁸ M | rsc.org |

| Benzothiazole-Schiff Base (L3) | Acetate (AcO⁻) | Turn-on Fluorescence | 2.907 x 10⁻⁸ M | rsc.org |

| Biphenyl-Benzothiazole Derivative | Zinc (Zn²⁺) | Fluorometric / Colorimetric | 0.25 ppm | nih.gov |

| Biphenyl-Benzothiazole Derivative | Nickel (Ni²⁺) | Fluorometric / Colorimetric | 0.30 ppm | nih.gov |

| Biphenyl-Benzothiazole Derivative | Copper (Cu²⁺) | Fluorometric / Colorimetric | 0.34 ppm | nih.gov |

Integration in Optoelectronic and Functional Materials

The favorable electronic and photophysical properties of the benzothiazole core, combined with the processing advantages conferred by the 2-octyl substituent, make these compounds excellent candidates for integration into optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

Influence of Molecular Structure on Charge Transport Properties

Efficient charge transport (the movement of electrons and holes) is fundamental to the performance of any organic electronic device. The molecular structure of this compound derivatives profoundly influences these properties.

Electronic Nature: The benzothiazole unit is inherently electron-withdrawing, making it a good electron acceptor. This property facilitates electron injection and transport. In donor-acceptor (D-A) architectures, the benzothiazole unit acts as the acceptor, and its LUMO (Lowest Unoccupied Molecular Orbital) energy level can be tuned by pairing it with different donor moieties to optimize charge injection from electrodes. nih.gov

Molecular Packing and Morphology: The 2-octyl chain plays a crucial role in defining the solid-state morphology. In thin films, these long, flexible alkyl chains influence the intermolecular arrangement (packing). While they prevent the close π-π stacking that often leads to emission quenching, they also dictate the pathways for charge hopping between adjacent molecules. Studies on related polymers like poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) show that thermal annealing can alter the packing structure, for example, by reducing the torsion angle between aromatic units. nih.gov This restructuring directly impacts the efficiency of interchain electron transfer. An ordered, co-facial π-stacking arrangement is generally desirable for high charge mobility. The octyl chains can mediate the formation of specific packing motifs, which can either enhance or hinder charge transport depending on the resulting intermolecular electronic coupling. nih.gov

Reorganization Energy: The reorganization energy (λ) is the energy required to deform the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for faster charge transfer. Computational studies on benzothiazole derivatives show that substitutions on the core structure can modify the reorganization energy for both holes (λ_hole) and electrons (λ_elec), thereby tuning the material's suitability for hole or electron transport. nih.gov

Design Principles for Photoluminescent and Electroluminescent Applications

The design of this compound derivatives for light-emitting applications, such as in OLEDs, follows several key principles aimed at controlling the emission color, efficiency, and stability.

Tuning Emission Wavelength: The emission color is determined by the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO. This gap can be precisely tuned using a Donor-Acceptor (D-A) approach. By chemically linking the electron-accepting benzothiazole core to various electron-donating units through a π-conjugated bridge, the HOMO and LUMO levels can be engineered. Stronger donors and acceptors lead to lower energy gaps and red-shifted emission (from blue to green, orange, or red). For example, three different benzothiazole derivatives, where the only major difference was the presence and position of a hydroxyl group, exhibited emissions in the violet-blue, green, and orange regions, respectively. rsc.org

Enhancing Quantum Efficiency: The photoluminescence quantum yield (PLQY), a measure of emission efficiency, is critical. The 2-octyl group helps to improve PLQY in the solid state by increasing the distance between the chromophores, which reduces intermolecular interactions that can lead to non-radiative decay (aggregation-caused quenching). Furthermore, designing molecules with rigid structures and incorporating mechanisms like ESIPT, which have intrinsically high radiative decay rates, can lead to high quantum efficiencies. rsc.org

Achieving High Thermal Stability: Materials used in OLEDs must be thermally stable to withstand the heat generated during device operation. The benzothiazole core is a robust, thermally stable aromatic system. Attaching substituents like the octyl group does not typically compromise this stability and can improve the material's ability to form stable, amorphous thin films, which is crucial for device longevity.

Facilitating Charge Balance: For efficient electroluminescence in an OLED, the rates of electron and hole injection and transport must be balanced. The D-A design of benzothiazole derivatives allows for the independent tuning of HOMO and LUMO levels to match the work functions of the anode and cathode, respectively, facilitating balanced charge injection. The inherent electron-accepting nature of the benzothiazole core contributes to good electron transport, helping to achieve this balance. researchgate.net

| Compound Name | Description | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Photophysical Property | Reference |

|---|---|---|---|---|---|

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Benzothiazole with octanamide (B1217078) group. No ESIPT. | ~340 nm | ~430 nm (Violet-Blue) | Standard fluorescence | rsc.org |

| N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | ESIPT-capable derivative with octyl chain. | ~345 nm | ~530 nm (Green) | Strong ESIPT emission | rsc.org |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Positional isomer of BHPO1, also ESIPT-capable. | ~345 nm | ~580 nm (Orange) | Strong ESIPT emission | rsc.org |

Environmental Fate and Mechanistic Degradation Studies

Photodegradation Pathways and Kinetics in Aqueous Environments

No studies specifically investigating the photodegradation of 2-Octyl-1,3-benzothiazole in aqueous environments were identified. Research on other benzothiazoles indicates that photodegradation can occur, often initiated by hydroxyl radical attack, leading to hydroxylated derivatives. researchgate.netrsc.org However, without specific experimental data for the 2-octyl derivative, it is not possible to detail its specific pathways, reaction kinetics, or the influence of environmental parameters.

Influence of Light Spectrum and Environmental Parameters

Information on the influence of light spectrum, pH, dissolved organic matter, or other environmental parameters on the photodegradation of this compound is not available.

Identification of Photolytic Products and Reaction Intermediates

There are no published data identifying the photolytic products or reaction intermediates resulting from the degradation of this compound.

Biodegradation Mechanisms and Microbial Transformation

While the biodegradation of benzothiazoles is a known environmental process, studies have focused on compounds other than the 2-octyl derivative. uri.eduresearchgate.net For instance, bacteria from the genus Rhodococcus have been identified as capable of degrading benzothiazole (B30560) and some of its derivatives. researchgate.netnih.gov The degradation pathway often involves hydroxylation of the benzothiazole ring. researchgate.net However, the presence of a long alkyl chain like the octyl group could significantly influence the bioavailability and microbial uptake of the compound, potentially leading to different degradation mechanisms, such as initial oxidation of the alkyl chain. nih.gov Without specific research, these remain hypothetical pathways.

Characterization of Microbial Communities Involved in Degradation

No microbial communities have been specifically isolated or characterized for their ability to degrade this compound.

Elucidation of Enzymatic Degradation Pathways

The enzymatic pathways for the degradation of this compound have not been elucidated.

Abiotic Degradation Processes (e.g., Hydrolysis, Oxidation)

Specific data on the abiotic degradation of this compound through processes such as hydrolysis or oxidation are not documented in the scientific literature. General studies on benzothiazoles suggest they can be subject to oxidation. rsc.org The stability of the thiazole (B1198619) ring and the nature of the 2-substituent are critical in determining the rate and products of these reactions, but no specific information is available for the 2-octyl derivative.

Environmental Partitioning and Distribution Mechanisms across Media (e.g., Soil, Water, Air)

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning behavior between soil, water, and air. Due to a lack of direct experimental data for this specific compound, its environmental partitioning coefficients have been estimated using widely accepted Quantitative Structure-Activity Relationship (QSAR) models, specifically the US EPA's EPI Suite™. These estimations provide valuable insights into the likely environmental fate of this compound.

The partitioning of a chemical between different environmental compartments is a critical factor in determining its potential for transport, degradation, and bioavailability. For this compound, the key partitioning coefficients are the soil organic carbon-water partitioning coefficient (Koc), the octanol-air partitioning coefficient (Koa), and the Henry's Law constant.

Soil Partitioning

The tendency of this compound to adsorb to soil and sediment is indicated by its estimated soil organic carbon-water partitioning coefficient (Koc). A high Koc value suggests strong adsorption to the organic fraction of soil and sediment, leading to limited mobility in the subsurface environment.

Table 1: Estimated Soil and Sediment Partitioning Coefficient for this compound

| Parameter | Estimated Value | Method | Implication |

| Log Koc | 4.45 | KOCWIN™ (EPI Suite™) | Low mobility in soil |

The estimated Log Koc of 4.45 indicates that this compound is expected to have low mobility in soil. The long octyl chain in its structure contributes to its lipophilicity, promoting its association with organic matter in soil and sediments. This strong adsorption reduces its potential to leach into groundwater. Consequently, this compound is likely to accumulate in the upper soil layers and in sediments of water bodies.

Air-Water Partitioning

The distribution of this compound between the atmosphere and water bodies is described by its Henry's Law constant. This value indicates the compound's volatility from aqueous solutions.

Table 2: Estimated Air-Water Partitioning Coefficient for this compound

| Parameter | Estimated Value | Method | Implication |

| Henry's Law Constant | 1.34 x 10⁻⁶ atm-m³/mol | HENRYWIN™ (EPI Suite™) | Low volatility from water |

The estimated Henry's Law constant is low, suggesting that this compound is not expected to volatilize significantly from water or moist soil surfaces. This implies that the compound will predominantly reside in the aqueous or solid phases rather than partitioning to the atmosphere.

Air-Biota/Soil Partitioning

The octanol-air partitioning coefficient (Koa) provides an indication of the partitioning of a chemical between the atmosphere and organic phases such as biota (e.g., plant foliage) and soil organic matter.

Table 3: Estimated Octanol-Air Partitioning Coefficient for this compound

| Parameter | Estimated Value | Method | Implication |

| Log Koa | 10.2 | KOAWIN™ (EPI Suite™) | Strong partitioning to organic matter from air |

The high estimated Log Koa of 10.2 suggests that this compound has a strong tendency to partition from the air into organic matter. This indicates that any atmospheric presence of the compound would likely be associated with airborne particulate matter and it would readily deposit onto soil and vegetation.

Emerging Research Frontiers and Future Perspectives for 2 Octyl 1,3 Benzothiazole

The unique structural attributes of 2-Octyl-1,3-benzothiazole, characterized by the fusion of a benzene (B151609) and a thiazole (B1198619) ring with a long alkyl chain at the 2-position, position it as a compound of significant interest for future scientific exploration. The convergence of advanced analytical techniques, computational modeling, and innovative synthetic methodologies is poised to unlock novel applications and a deeper understanding of its chemical behavior. This section will delve into the emerging research frontiers and future perspectives surrounding this specific benzothiazole (B30560) derivative.

常见问题

Q. Which databases and tools are recommended for retrieving crystallographic data of benzothiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。